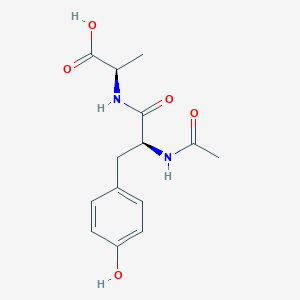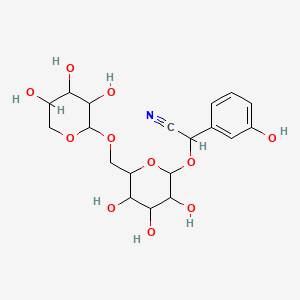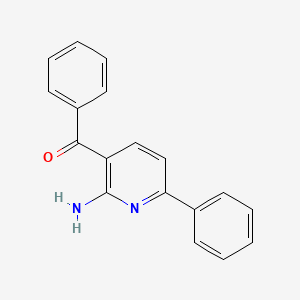
N-Acetyl-L-tyrosyl-D-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-tyrosyl-D-alanine is a synthetic dipeptide composed of N-acetyl-L-tyrosine and D-alanine. This compound is of interest due to its unique stereochemistry and potential applications in various fields, including biochemistry and pharmacology. The presence of both L- and D- amino acids in its structure makes it a valuable tool for studying stereospecific interactions in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tyrosyl-D-alanine typically involves the coupling of N-acetyl-L-tyrosine with D-alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of the coupling steps.
化学反応の分析
Types of Reactions
N-Acetyl-L-tyrosyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the acetyl or peptide bonds.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives, while reduction can yield alcohols or amines.
科学的研究の応用
N-Acetyl-L-tyrosyl-D-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein synthesis and enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for bioactive peptides.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques
作用機序
The mechanism of action of N-Acetyl-L-tyrosyl-D-alanine involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into growing peptide chains. Additionally, it may interact with various signaling pathways, influencing cellular processes such as protein synthesis and degradation .
類似化合物との比較
Similar Compounds
N-Acetyl-L-tyrosine: A related compound with similar applications but lacking the D-alanine residue.
N-Acetyl-D-alanine: Another related compound, primarily used in studies of D-amino acid metabolism.
Uniqueness
N-Acetyl-L-tyrosyl-D-alanine is unique due to its combination of L-tyrosine and D-alanine, which allows it to serve as a valuable tool for studying stereospecific interactions and enzyme specificity. Its dual stereochemistry provides insights into the differential behavior of L- and D-amino acids in biological systems .
特性
CAS番号 |
84799-86-0 |
|---|---|
分子式 |
C14H18N2O5 |
分子量 |
294.30 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H18N2O5/c1-8(14(20)21)15-13(19)12(16-9(2)17)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,12+/m1/s1 |
InChIキー |
OESFJKBHQUNLDE-PELKAZGASA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
![7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)](/img/structure/B14424083.png)

![N-(4-Chloro-2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine](/img/structure/B14424097.png)


![4-[2-(1H-Imidazol-1-yl)ethoxy]phenol](/img/structure/B14424107.png)




![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)
